N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound characterized by the presence of a dimethylamino group, a thiophene ring, and a methylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the methylthio group through a nucleophilic substitution reaction. The thiophene ring is then attached via a Friedel-Crafts acylation reaction. Finally, the dimethylamino group is introduced using reductive amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methylthio group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the dimethylamino and methylthio groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones from the methylthio group.
Reduction: Amines or alcohols from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide
- N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)-2-(methylthio)benzamide
- N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(ethylthio)benzamide
Comparison: N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with furan or benzene rings. This uniqueness can influence its reactivity and interactions in biological systems, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c1-18(2)14(12-8-9-21-11-12)10-17-16(19)13-6-4-5-7-15(13)20-3/h4-9,11,14H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCZCFSABPKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1SC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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